MC-Val-Cit-PAB-dimethylDNA31 is a sophisticated compound primarily utilized in the development of antibody-drug conjugates (ADCs). This compound features a peptide linker, MC-Val-Cit-PAB, which connects to dimethylDNA31. The design of this compound allows for targeted delivery of cytotoxic agents to cancer cells, leveraging the enzymatic activity of cathepsin B, a protease that is often overexpressed in various tumor types. The linker is stable in circulation but cleavable in the tumor microenvironment, ensuring that the active drug payload is released specifically at the site of action .
MC-Val-Cit-PAB-dimethylDNA31 falls under the category of ADC linkers. Its structure includes a maleimidocaproyl group that facilitates conjugation with antibodies, enhancing the specificity and efficacy of cancer treatments. The compound is classified as a cathepsin B cleavable linker due to its unique design that allows for selective cleavage by this enzyme .
The molecular structure of MC-Val-Cit-PAB-dimethylDNA31 can be described as follows:
The compound's structure allows it to remain stable in systemic circulation while being specifically activated within the tumor microenvironment .
The primary chemical reaction involving MC-Val-Cit-PAB-dimethylDNA31 is its cleavage by cathepsin B. The mechanism involves spontaneous 1,6-elimination following the cleavage of the dipeptide linker, which releases the cytotoxic agent linked to it. This reaction is crucial for the targeted therapeutic effects of ADCs, as it minimizes systemic toxicity while maximizing drug delivery to cancer cells .
MC-Val-Cit-PAB-dimethylDNA31 operates through a mechanism that exploits tumor-specific enzymes. When administered, the compound circulates in the bloodstream until it reaches a tumor site where cathepsin B is overexpressed. Upon encountering this enzyme, the Val-Cit linker is cleaved, triggering the release of the attached cytotoxic agent directly into cancer cells. This selective release mechanism enhances antitumor activity while sparing healthy tissues from the toxic effects typically associated with chemotherapy .
The physical and chemical properties of MC-Val-Cit-PAB-dimethylDNA31 are critical for its function:
These properties contribute to its stability and efficacy as an ADC linker .
MC-Val-Cit-PAB-dimethylDNA31 is primarily used in developing ADCs for cancer therapy. Its applications include:
CAS No.: 158182-18-4
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: 33492-32-9
CAS No.: